1-(2-Methoxyethyl)piperazine dihydrochloride

Übersicht

Beschreibung

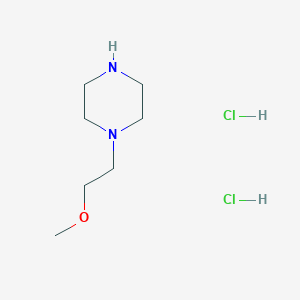

1-(2-Methoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)piperazine dihydrochloride can be synthesized through the reaction of 1-(2-methoxyethyl)piperazine with hydrochloric acid. The reaction typically involves dissolving 1-(2-methoxyethyl)piperazine in an appropriate solvent, such as ethanol or water, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of 1-(2-methoxyethyl)piperazine.

Reduction: Various reduced piperazine derivatives.

Substitution: Substituted piperazine compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-methoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

1-(2-Aminoethyl)piperazine: Contains an aminoethyl group, leading to different reactivity and applications.

1-Methylpiperazine: A simpler derivative with a single methyl group, used in different chemical contexts.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other piperazine derivatives may not be suitable.

Biologische Aktivität

1-(2-Methoxyethyl)piperazine dihydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of neuropharmacology and receptor interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on neurotransmitter systems, and relevant research findings.

- Chemical Formula : C7H16N2O·2HCl

- Molecular Weight : 194.13 g/mol

- CAS Number : 13484-40-7

- Structure : The compound features a piperazine ring substituted with a methoxyethyl group.

This compound interacts with various neurotransmitter systems, primarily affecting dopamine and serotonin pathways. Its mechanism involves modulation of receptor activity and neurotransmitter uptake.

- Dopamine Transporter (DAT) : The compound has been shown to influence the function of DAT, leading to alterations in dopamine levels in the brain. Studies indicate that it can inhibit dopamine uptake, which may enhance dopaminergic signaling under certain conditions .

- Serotonin Transporter (SERT) : Similar effects have been observed with serotonin transporters, where the compound's interaction can modify serotonin levels, potentially impacting mood and anxiety-related behaviors .

Neuropharmacological Effects

Research has demonstrated that this compound exhibits significant neuropharmacological properties:

- Dopamine Release : In animal models, administration of the compound leads to a transient increase in dopamine content in specific brain regions such as the caudate nucleus and hypothalamus. This effect is dose-dependent, with higher doses resulting in decreased dopamine levels following an initial spike .

- Norepinephrine Modulation : The compound also affects norepinephrine levels, showing a slight decrease in the hypothalamus and frontal cortex after administration . This suggests potential implications for conditions related to norepinephrine dysregulation.

Case Studies

- Study on Dopamine Dynamics :

- Serotonin Depletion Impact :

Tables Summarizing Key Findings

| Study | Dosing | Effect on Dopamine | Effect on Norepinephrine |

|---|---|---|---|

| Neuropharmacological Study | 50-250 mg/kg | Initial increase then decrease | Slight decrease |

| Serotonin Depletion Study | Varies | Assessed cognitive function | Not directly measured |

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-10-7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWMNYQIUMMHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.